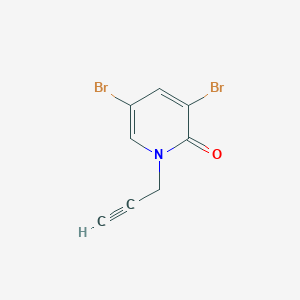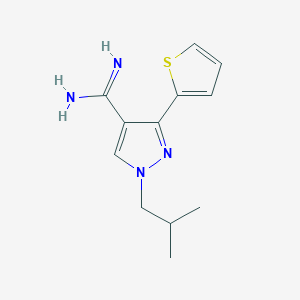![molecular formula C9H17ClN4S B15279971 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride is a chemical compound that features a triazole ring, a cyclohexane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the amine group can interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride: Another related compound with a different functional group.
Uniqueness
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride is unique due to its combination of a triazole ring, a cyclohexane ring, and an amine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17ClN4S |
|---|---|
Molecular Weight |
248.78 g/mol |
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16N4S.ClH/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8;/h6-8H,2-5,10H2,1H3;1H |
InChI Key |
WKERQPIVYRCNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


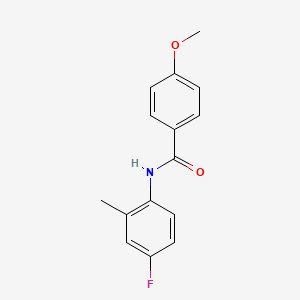
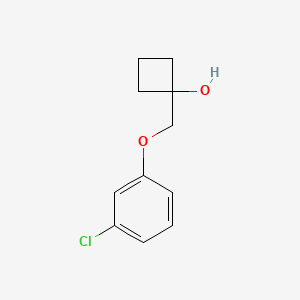
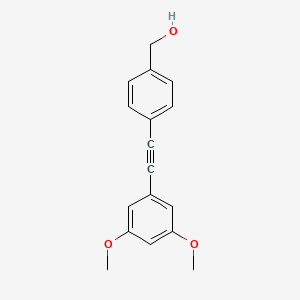
![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B15279927.png)
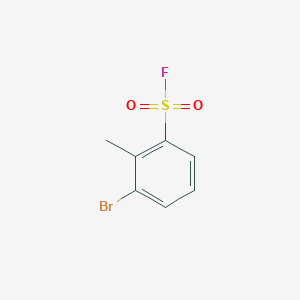
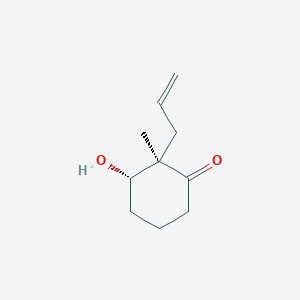
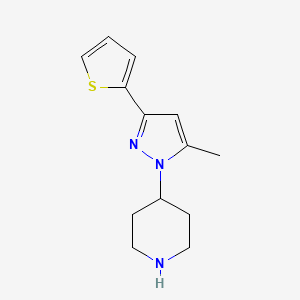
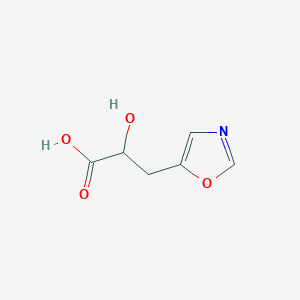
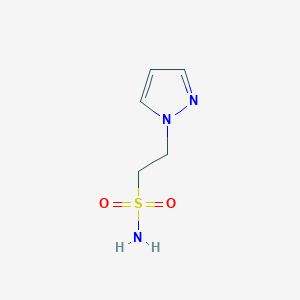
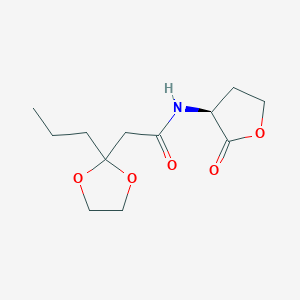
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
